![molecular formula C8H6N2O2S2 B103647 (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid CAS No. 18740-26-6](/img/structure/B103647.png)

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid

Descripción general

Descripción

“(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid” is a compound that has been synthesized and tested in vitro towards human protein kinase CK2 . It is a part of a novel series of substituted thienopyrimidine derivatives . The most active compounds inhibiting CK2 are 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid .

Synthesis Analysis

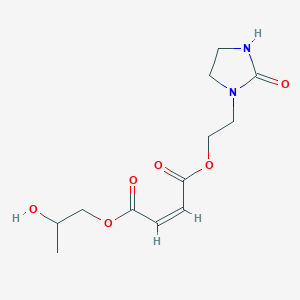

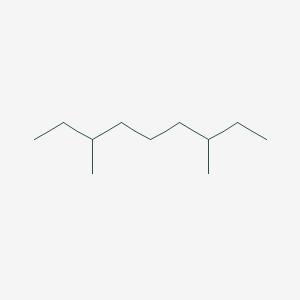

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved by heating 3-amino-thiophene-2-carboxamides with formic acid . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

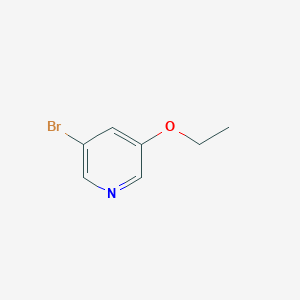

The molecular structure of “(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-ylthio group attached to an acetic acid moiety .Aplicaciones Científicas De Investigación

Proteomics Research

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid: is utilized in proteomics research due to its potential to interact with proteins and influence their function or structure . This compound can be used to study protein-protein interactions, post-translational modifications, and the effects of small molecules on proteomic landscapes.

Anticancer Activity

A significant application of this compound is in the development of anticancer drugs. Thienopyrimidine derivatives, including (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid , have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .

EZH2 Inhibition

Thieno[3,2-d]pyrimidine compounds, which are structurally related to (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid , have been designed as inhibitors of EZH2, an enzyme involved in epigenetic regulation. These inhibitors have shown potential as antitumor agents .

Endothelin Receptor Antagonism

Derivatives of thieno[2,3-d]pyrimidine have been developed as nonpeptide endothelin receptor antagonists. These compounds, including (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid , can bind to endothelin receptors with high affinity, offering therapeutic potential in cardiovascular diseases .

Antitubercular Agents

Thienopyrimidin-4(3H)-ones, closely related to (Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid , have been explored as antitubercular agents. They exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and could lead to new treatments for this infectious disease .

Medicinal Chemistry

In medicinal chemistry, thienopyrimidine derivatives are valued for their structural similarity to purines, making them versatile scaffolds for drug development(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid and its derivatives have a wide range of biological activities, making them candidates for various pharmacological applications .

Direcciones Futuras

Thienopyrimidine derivatives, including “(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid”, hold a unique place in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are frequently used chemical scaffolds in drug development, and their structural and isoelectronic characteristics make them attractive for the production of pharmaceutical drugs . Therefore, the future directions in this field may involve the further optimization and evaluation of new inhibitors based on the thienopyrimidine scaffold .

Mecanismo De Acción

Target of Action

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid is a chemical compound used for proteomics research Similar thieno[2,3-d]pyrimidine derivatives have been synthesized as inhibitors of human protein kinase ck2 , which plays a crucial role in cellular growth, proliferation, and apoptosis.

Mode of Action

It’s worth noting that thieno[2,3-d]pyrimidine derivatives, which share a similar structure, have been found to inhibit protein kinase ck2 . This inhibition likely occurs through the compound’s interaction with the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the phosphorylation process essential for the enzyme’s activity.

Result of Action

Thieno[2,3-d]pyrimidine derivatives have been shown to exhibit antitumor activity, affecting cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration .

Propiedades

IUPAC Name |

2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-5-1-2-13-7(5)9-4-10-8/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKYUFRYZVSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366509 | |

| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

CAS RN |

18740-26-6 | |

| Record name | (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

acetate](/img/structure/B103585.png)